m-PEG12-NH-C2-acid
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Overview
Description
m-PEG12-NH-C2-acid: is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group. This compound is often used as a linker in various biochemical applications due to its hydrophilic properties, which enhance solubility in aqueous media . The structure of this compound includes a PEG chain with twelve ethylene glycol units, a secondary amine, and a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-NH-C2-acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Amine Introduction: The PEGylated intermediate is then reacted with an amine-containing compound to introduce the secondary amine group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The product is purified using techniques such as chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The secondary amine group can undergo substitution reactions with activated carboxylic acid esters.
Common Reagents and Conditions:
EDC or HATU: Used as activators for amide bond formation.
Dichloromethane (DCM): Commonly used as a solvent in these reactions.
Major Products:
Amide Derivatives: Formed through the reaction of the carboxylic acid group with primary amines.
Substituted Amine Derivatives: Resulting from substitution reactions involving the secondary amine group.
Scientific Research Applications
Chemistry:
Linker in Bioconjugation: m-PEG12-NH-C2-acid is widely used as a linker in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Biology:
Protein Modification: The compound is used to modify proteins to enhance their solubility and stability in biological assays.
Medicine:
Drug Delivery: It is employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry:
Mechanism of Action
Mechanism: The primary mechanism of action of m-PEG12-NH-C2-acid involves the formation of stable amide bonds with primary amine groups. This reaction is facilitated by activators like EDC or HATU, which convert the carboxylic acid group into a more reactive intermediate .
Molecular Targets and Pathways:
Primary Amines: The carboxylic acid group targets primary amines to form amide bonds.
Bioconjugation Pathways: The PEG chain enhances solubility and reduces immunogenicity, making it suitable for various bioconjugation pathways.
Comparison with Similar Compounds
m-PEG12-CH2CH2NH2: Similar structure but lacks the terminal carboxylic acid group.
m-PEG12-CH2CH2COOH: Similar structure but lacks the secondary amine group.
Uniqueness:
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H57NO14/c1-32-6-7-34-10-11-36-14-15-38-18-19-40-22-23-42-26-27-43-25-24-41-21-20-39-17-16-37-13-12-35-9-8-33-5-4-29-3-2-28(30)31/h29H,2-27H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNFYHANXNFDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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